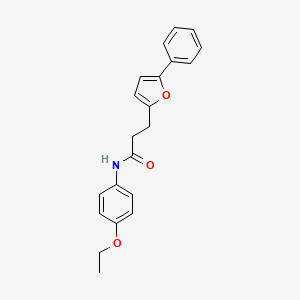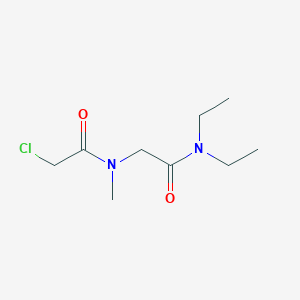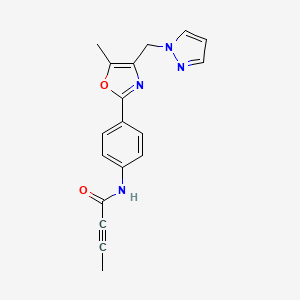![molecular formula C33H29ClN2O12S3 B11032822 Tetramethyl 6'-[(4-chloro-3-nitrophenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032822.png)
Tetramethyl 6'-[(4-chloro-3-nitrophenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6’-[(4-chloro-3-nitrophenyl)carbonyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic framework, which includes a quinoline moiety fused with a thiopyrano ring, and multiple functional groups such as nitro, chloro, and ester groups. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(4-chloro-3-nitrophenyl)carbonyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, which is then functionalized to introduce the spirocyclic dithiole and thiopyrano rings. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Spirocyclization: The quinoline derivative undergoes spirocyclization with appropriate dithiole and thiopyrano precursors under controlled conditions.
Functional Group Introduction: The nitro and chloro groups are introduced via electrophilic aromatic substitution reactions, while the ester groups are typically formed through esterification reactions using carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(4-chloro-3-nitrophenyl)carbonyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atoms or the nitro group, leading to sulfoxides or nitroso derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in coupling reactions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amino derivatives.
Scientific Research Applications
Tetramethyl 6’-[(4-chloro-3-nitrophenyl)carbonyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which Tetramethyl 6’-[(4-chloro-3-nitrophenyl)carbonyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent modifications. The presence of multiple functional groups allows it to engage in diverse interactions, influencing various molecular pathways.
Comparison with Similar Compounds
When compared to similar compounds, Tetramethyl 6’-[(4-chloro-3-nitrophenyl)carbonyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique spirocyclic structure and the presence of multiple reactive functional groups. Similar compounds include:
Spiro[1,3-dioxolane-2,1’-quinoline] derivatives: These compounds share the spirocyclic quinoline core but differ in the nature of the attached rings and functional groups.
Thiopyranoquinoline derivatives: These compounds have a similar thiopyranoquinoline framework but lack the spirocyclic dithiole ring.
Nitroquinoline derivatives: These compounds contain the nitro group on the quinoline ring but do not have the spirocyclic structure or the same ester functionalities.
The unique combination of structural features in Tetramethyl 6’-[(4-chloro-3-nitrophenyl)carbonyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C33H29ClN2O12S3 |
|---|---|
Molecular Weight |
777.2 g/mol |
IUPAC Name |
tetramethyl 6'-(4-chloro-3-nitrobenzoyl)-9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H29ClN2O12S3/c1-8-48-16-10-12-19-17(14-16)21-26(32(2,3)35(19)27(37)15-9-11-18(34)20(13-15)36(42)43)49-23(29(39)45-5)22(28(38)44-4)33(21)50-24(30(40)46-6)25(51-33)31(41)47-7/h9-14H,8H2,1-7H3 |
InChI Key |
BSJZLRZFQMTKGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylthiourea](/img/structure/B11032744.png)
![6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11032752.png)
![2-pentyl-8-(2-pyridyl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B11032753.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11032755.png)
![(5E)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11032762.png)
![2-anilino-5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11032772.png)



![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11032812.png)
![5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one](/img/structure/B11032813.png)
![9-(2,4-dichlorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11032817.png)
![6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide](/img/structure/B11032828.png)

